molecular formula C16H19N3O3 B2435497 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1172856-92-6

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2435497
CAS No.: 1172856-92-6
M. Wt: 301.346
InChI Key: TXQHBJMAXCJBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a novel synthetic compound designed for biochemical research. It features a hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a privileged structure in medicinal chemistry, with a 1-isopropyl-3-methyl-1H-pyrazol-5-yl group via a carboxamide linker. The benzo[1,4]dioxine core is a key structural component in compounds investigated for various biological activities . Similarly, the isopropyl-methyl pyrazole moiety is a common pharmacophore found in molecules with demonstrated bioactivity . This specific molecular architecture suggests potential for use as a key intermediate in organic synthesis or as a scaffold for developing protease and kinase inhibitors. Researchers can utilize this compound as a building block for constructing more complex chemical entities or as a reference standard in analytical studies. As with all compounds of this class, proper safety handling procedures must be followed. This product is provided for non-human research applications and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10(2)19-15(8-11(3)18-19)17-16(20)12-4-5-13-14(9-12)22-7-6-21-13/h4-5,8-10H,6-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQHBJMAXCJBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring and a benzo[b][1,4]dioxine moiety, which are known to influence its biological properties. The molecular formula is C14H16N4O3C_{14}H_{16}N_{4}O_{3} with a molecular weight of approximately 288.30 g/mol.

PropertyValue
Molecular FormulaC14H16N4O3
Molecular Weight288.30 g/mol
Density1.2 g/cm³
Boiling Point300 °C

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolones have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2) cells . The mechanism often involves the induction of apoptosis, which is critical for the effectiveness of anticancer agents.

Antimicrobial Activity

Compounds in the pyrazole class have also demonstrated broad-spectrum antimicrobial activity. Studies have shown that similar derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . This suggests that this compound may possess potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • GIRK Channel Activation : Some pyrazole derivatives are known to activate G protein-gated inwardly rectifying potassium (GIRK) channels, which plays a role in neuroprotection and cardioprotection .
  • DNA Gyrase Inhibition : Similar compounds have been reported to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication . This inhibition could contribute to their antimicrobial properties.
  • Antioxidant Properties : Pyrazole derivatives also exhibit antioxidant activities by scavenging free radicals, which can mitigate oxidative stress in cells .

Study on Anticancer Effects

In a study evaluating the anticancer effects of a related pyrazole compound, researchers found that treatment led to significant apoptosis in MDA-MB-231 cells when subjected to varying concentrations of the compound. Flow cytometry analysis confirmed increased early and late apoptotic cell populations in treated samples compared to controls .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives revealed that certain compounds exhibited remarkable inhibition against fungal pathogens like Candida albicans and Aspergillus niger. The results indicated good to moderate activity levels compared to standard antifungal treatments .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that pyrazole derivatives, including N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, exhibit significant antitumor properties. A study highlighted the efficacy of similar pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results when combined with conventional chemotherapy agents like doxorubicin . The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. The structure of this compound suggests it may interact with key inflammatory pathways .

Antibacterial Activity

Recent studies have indicated that pyrazole derivatives possess antibacterial properties against various pathogens. The ability to inhibit bacterial growth makes this compound a candidate for developing new antibiotics. In vitro assays have shown that structurally similar compounds effectively combat bacterial strains resistant to conventional treatments .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, pyrazole-based compounds have been studied for their inhibitory effects on xanthine oxidase and other enzymes linked to oxidative stress and inflammation .

Fungicidal Properties

The compound's potential as a fungicide has been explored through its activity against phytopathogenic fungi. Studies indicate that pyrazole derivatives can inhibit fungal mycelial growth effectively. This application is particularly relevant in crop protection strategies where reducing fungal infections is crucial for agricultural productivity .

Herbicidal Activity

Research into the herbicidal properties of pyrazole compounds suggests their utility in weed management. The selective inhibition of weed growth while sparing crop species could lead to the development of new herbicides based on this chemical class .

Fluorescent Probes

The unique structural characteristics of this compound lend themselves to applications in materials science as fluorescent probes. Such compounds can be utilized in imaging techniques due to their ability to emit fluorescence under specific conditions .

Synthesis of Novel Materials

The compound can serve as a precursor in the synthesis of novel materials with tailored properties. Its reactivity allows for modifications that can lead to materials with enhanced mechanical or thermal properties suitable for various industrial applications .

Chemical Reactions Analysis

Formation of the Pyrazole Core

The 1-isopropyl-3-methyl-1H-pyrazol-5-amine intermediate is synthesized through cyclocondensation of isopropylhydrazine with ethyl 3-ethoxy-2-cyanoacrylate under reflux in ethanol (80–90°C, 16 hours) .

text
Reaction: Isopropylhydrazine + Ethyl 3-ethoxy-2-cyanoacrylate → Pyrazole-5-amine Conditions: EtOH, reflux, 16 h Yield: ~70% (after basic hydrolysis and purification) [3]

Construction of the Dihydrobenzo[b] dioxine Moiety

2,3-dihydrobenzo[b] dioxine-6-carboxylic acid is prepared via:

  • Esterification : Methyl 2,3-dihydroxybenzoate synthesis using H₂SO₄ in methanol .

  • Cyclization : Alkylation with 1,2-dibromoethane (K₂CO₃, DMF, 60°C, 12 h) to form the dioxane ring .

  • Hydrolysis : Conversion to the carboxylic acid using LiOH (THF/H₂O, rt, 4 h) .

Amide Coupling

The final step involves coupling the pyrazole-5-amine with 2,3-dihydrobenzo[b] dioxine-6-carboxylic acid using EDCl/HOBt (1:1.2 molar ratio) in DCM at 0–25°C for 24 hours.

text
Reaction: Pyrazole-5-amine + Dihydrobenzo[b][1,4]dioxine-6-carboxylic acid → Target compound Catalyst: EDCl/HOBt Solvent: DCM Yield: 65–75% [1][6]

Reactivity and Functional Group Transformations

The compound undergoes specific reactions due to its carboxamide and heteroaromatic groups:

Hydrolysis of the Carboxamide

Under acidic (HCl, 6M) or basic (NaOH, 1M) reflux conditions (12–24 h), the carboxamide hydrolyzes to 2,3-dihydrobenzo[b] dioxine-6-carboxylic acid and pyrazole-5-amine .

Electrophilic Substitution on the Dioxane Ring

The electron-rich dioxane ring participates in nitration (HNO₃/TFA, 0°C, 2 h) to yield mono-nitro derivatives at C7 or C8 positions .

PositionReagentsTemp (°C)Time (h)Yield (%)
C7HNO₃/TFA0245
C8HNO₃/TFA0238

Reductive Amination

The pyrazole’s amine group reacts with aldehydes (e.g., benzaldehyde) under NaBH₃CN (MeOH, rt, 12 h) to form secondary amines (yield: 50–60%) .

Analytical and Spectroscopic Data

Key characterization data for reaction intermediates and products include:

NMR Spectroscopy

  • Pyrazole-5-amine :

    • ¹H NMR (DMSO-d₆): δ 2.28 (s, 3H, CH₃), 3.20 (m, 1H, CH(CH₃)₂), 6.71 (s, 1H, pyrazole-H) .

  • Final Compound :

    • ¹³C NMR (DMSO-d₆): δ 22.1 (CH₃), 50.8 (CH(CH₃)₂), 115.4 (dioxane-C), 162.1 (CONH) .

HPLC Purity

  • Target Compound : >95% purity (YMC ODS-A column, 0.05% TFA/ACN gradient) .

Stability and Degradation

  • Thermal Stability : Decomposes at >250°C (TGA data) .

  • Photostability : Stable under ambient light (24 h, no degradation by HPLC).

Q & A

Q. What are the common synthetic routes for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling of pyrazole and dihydrobenzodioxine moieties : A base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates nucleophilic substitution or condensation reactions. For example, pyrazole derivatives can react with activated carbonyl intermediates under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography or recrystallization is often required to isolate the target compound from by-products.

Q. How can the structure of this compound be confirmed post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR spectra provide detailed information on hydrogen and carbon environments, confirming substitution patterns and regiochemistry .
  • Mass spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Functional groups like amides (C=O stretch ~1650 cm⁻¹) and ethers (C-O stretch ~1250 cm⁻¹) are identified .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological considerations include:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during pyrazole activation, while higher temperatures (80–100°C) may accelerate coupling steps .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) or Lewis acids (e.g., ZnCl₂) can enhance regioselectivity .
  • Solvent screening : Polar solvents (DMF, DMSO) favor solubility of intermediates, while non-polar solvents (toluene) improve selectivity in cyclization steps .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Use SwissADME or similar tools to predict lipophilicity (LogP), solubility, and metabolic stability. For example, low solubility may explain reduced in vivo efficacy despite strong in vitro activity .
  • Metabolite identification : LC-MS/MS can detect active or inactive metabolites that alter bioavailability .
  • Formulation adjustments : Nanoencapsulation or prodrug strategies may improve bioavailability .

Q. How does the compound’s structure influence its interaction with biological targets?

  • Pyrazole ring : The 1-isopropyl-3-methyl substitution pattern may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) .
  • Dihydrobenzodioxine moiety : The electron-rich oxygen atoms could engage in hydrogen bonding with active-site residues .
  • Amide linker : Conformational flexibility allows adaptation to diverse binding sites, but rigid analogs may improve selectivity .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Comparative studies highlight:

  • Pyrazole vs. triazole analogs : Triazoles exhibit stronger π-π stacking but lower metabolic stability .

  • Dihydrobenzodioxine vs. benzothiadiazole : The latter shows higher electron-withdrawing effects, altering redox properties and cytotoxicity .

  • Table : Key Properties of Analogous Compounds

    Compound ClassLogPSolubility (µg/mL)IC₅₀ (Enzyme X)
    Pyrazole-dihydrodioxine3.212.50.45 µM
    Triazole-benzothiadiazole2.88.71.2 µM
    Data derived from .

Experimental Design & Data Analysis

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for Type I errors .
  • QC criteria : Include positive/negative controls and validate assays with Z’-factor >0.5 .

Q. How should researchers validate computational predictions of ADMET properties?

  • In vitro assays : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays correlate with predicted metabolic clearance and absorption .
  • In silico-in vivo extrapolation (IVIVE) : Use tools like Simcyp to scale pharmacokinetic parameters from computational data .

Theoretical & Mechanistic Insights

Q. What conceptual frameworks guide the design of derivatives with enhanced selectivity?

  • Structure-activity relationship (SAR) : Systematic substitution at the pyrazole C-5 position or benzodioxine C-6 position can map pharmacophore requirements .
  • Molecular docking : Align compounds with X-ray crystal structures of target proteins (e.g., COX-2) to prioritize modifications .

Q. How can researchers resolve discrepancies between predicted and observed reaction mechanisms?

  • Isotopic labeling : Use deuterated reagents to track proton transfer steps in key reactions .
  • DFT calculations : Model transition states and intermediate energies to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.